1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Overview
Description
1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a sulfonamide group attached to a 3-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction between 3-chlorobenzenesulfonyl chloride and cyclohexylamine in the presence of a base such as triethylamine or pyridine to form the sulfonamide intermediate.
Carboxylation: The sulfonamide intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids or carboxylic acid derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory or antimicrobial properties.
Materials Science: Use in the synthesis of polymers or materials with specific properties.
Biological Studies: Investigation of its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-((4-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
- 1-((3-Bromophenyl)sulfonamido)cyclohexane-1-carboxylic acid
- 1-((3-Chlorophenyl)sulfonamido)cyclopentane-1-carboxylic acid
Uniqueness: 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of both sulfonamide and carboxylic acid groups. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(3-chlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-5-4-6-11(9-10)20(18,19)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEVABCQNVUEMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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